An In-Depth Technical Guide to N-Mal-N-bis(PEG2-NHS ester): A Heterobifunctional Crosslinker for Advanced Bioconjugation
An In-Depth Technical Guide to N-Mal-N-bis(PEG2-NHS ester): A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and methodologies associated with N-Mal-N-bis(PEG2-NHS ester), a key reagent in the field of bioconjugation. Designed for professionals in research and drug development, this document delves into the molecule's structure, reactivity, and its role in creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and other functionalized proteins.
Core Chemical Identity of N-Mal-N-bis(PEG2-NHS ester)
N-Mal-N-bis(PEG2-NHS ester) is a branched, heterobifunctional crosslinker featuring a central maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters, interconnected by two polyethylene (B3416737) glycol (PEG) spacers.[1][2] This unique architecture allows for a sequential or one-pot, two-step conjugation strategy, enabling the precise linkage of sulfhydryl-containing molecules to amine-containing molecules.[3]
The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond.[1] Concurrently, the two NHS esters are highly reactive towards primary amines, such as the lysine (B10760008) residues on the surface of proteins or amine-modified oligonucleotides, resulting in the formation of stable amide bonds.[1][4] The PEG spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous buffers and can reduce the potential for aggregation.
A detailed summary of its chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | bis(2,5-dioxopyrrolidin-1-yl) 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioate | [2] |
| CAS Number | 2182601-73-4 | [1][2] |
| Molecular Formula | C₂₉H₃₈N₄O₁₅ | [2][5] |
| Molecular Weight | 682.64 g/mol | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [1] |
| Storage Conditions | Store at -20°C with desiccant, protect from moisture. | [1] |
Strategic Applications in Bioconjugation and Drug Development
The distinct reactivity of N-Mal-N-bis(PEG2-NHS ester) makes it a versatile tool for a variety of advanced bioconjugation applications. Its primary utility lies in its ability to link two different molecules with high specificity, which is particularly advantageous in the development of targeted therapeutics and diagnostic agents.
Key applications include:
-
Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for the construction of ADCs, where a potent cytotoxic drug (payload) is attached to a monoclonal antibody that targets a specific tumor antigen. The NHS esters can react with the antibody, and the maleimide group can react with a thiol-containing payload or a linker-payload construct. The branched nature of this crosslinker allows for the potential attachment of two payload molecules per conjugation site on the antibody, thereby increasing the drug-to-antibody ratio (DAR).
-
PROTACs (Proteolysis Targeting Chimeras): N-Mal-N-bis(PEG2-NHS ester) can be employed as a PEG-based linker in the synthesis of PROTACs. These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Protein-Protein Conjugation: The crosslinker facilitates the creation of defined protein-protein conjugates for various research purposes, such as in immunoassays or to study protein-protein interactions.
-
Surface Modification: Biomolecules can be tethered to surfaces that have been functionalized with either amine or thiol groups for applications in biosensors and other diagnostic platforms.
-
PEGylation: While this molecule is a crosslinker, its PEG components contribute to the overall PEGylation of the resulting conjugate, which can improve pharmacokinetic properties.
Detailed Experimental Protocol: Two-Step Protein-Protein Conjugation
This section provides a detailed, representative protocol for the two-step conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using N-Mal-N-bis(PEG2-NHS ester).
Materials:
-
N-Mal-N-bis(PEG2-NHS ester)
-
Protein-NH₂ (e.g., an antibody)
-
Protein-SH (e.g., a cysteine-containing protein or peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting columns
-
Quenching Reagent (e.g., Tris or glycine (B1666218) solution)
Procedure:
Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with Protein-NH₂
-
Preparation of Reagents:
-
Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.
-
Prepare a solution of Protein-NH₂ (e.g., 1-5 mg/mL) in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction (NHS Ester to Amine):
-
Add a 10- to 20-fold molar excess of the dissolved N-Mal-N-bis(PEG2-NHS ester) to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein stability.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted N-Mal-N-bis(PEG2-NHS ester) using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent unwanted crosslinking in the subsequent step.
-
Step 2: Reaction of Maleimide-Activated Protein with Protein-SH
-
Conjugation Reaction (Maleimide to Sulfhydryl):
-
Immediately add the Protein-SH to the purified maleimide-activated Protein-NH₂. The molar ratio of the two proteins should be optimized based on the desired final conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimides (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the Final Conjugate:
-
Purify the final protein-protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to separate the conjugate from unreacted proteins.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the two-step conjugation protocol described above.
